4-Bromo-3-chloro-2-(trifluoromethoxy)aniline

Medicinal Chemistry Physicochemical Property Drug Design

Sourcing anilines with balanced reactivity and metabolic stability often delays CNS drug discovery. This compound solves that bottleneck by providing a single, strategic scaffold where an ortho-trifluoromethoxy group boosts metabolic resilience (pKa <3.0 minimizes hERG/P-gp liability) while para-bromo and meta-chloro handles enable orthogonal cross-coupling. Key supply advantages: • Estimated logP 3.5-3.8 facilitates CNS penetration in kinase/GPCR targets • Orthogonal dihalogenation supports one-pot sequential Suzuki/Buchwald aminations • Bulk stock available for immediate delivery, ensuring SAR programs stay on schedule

Molecular Formula C7H4BrClF3NO
Molecular Weight 290.46 g/mol
CAS No. 1805410-57-4
Cat. No. B1410436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-chloro-2-(trifluoromethoxy)aniline
CAS1805410-57-4
Molecular FormulaC7H4BrClF3NO
Molecular Weight290.46 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)OC(F)(F)F)Cl)Br
InChIInChI=1S/C7H4BrClF3NO/c8-3-1-2-4(13)6(5(3)9)14-7(10,11)12/h1-2H,13H2
InChIKeyTWDXBFRXLAWJTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-chloro-2-(trifluoromethoxy)aniline: A Key Intermediate


4-Bromo-3-chloro-2-(trifluoromethoxy)aniline is a polysubstituted aromatic amine featuring a trifluoromethoxy (-OCF₃) group ortho to the amino functionality, in addition to bromo and chloro substituents on the ring. This substitution pattern renders it a versatile small-molecule scaffold for medicinal chemistry, agrochemical research, and materials science . The -OCF₃ moiety imparts enhanced lipophilicity and metabolic stability relative to non-fluorinated or trifluoromethyl (-CF₃) analogs, while the ortho-bromo and meta-chloro groups provide strategic handles for transition-metal-catalyzed cross-coupling and further functionalization [1].

–OCF₃ group enhances lipophilicity and metabolic stability
Ortho-bromo and meta-chloro enable orthogonal cross-coupling
Versatile scaffold for medicinal chemistry and agrochemical research

4-Bromo-3-chloro-2-(trifluoromethoxy)aniline: Irreplaceable by Simpler Anilines


Superficially similar anilines (e.g., 4-bromo-3-chloroaniline or 2-(trifluoromethoxy)aniline) lack the precise orthogonal reactivity and physicochemical profile of this compound. The combination of an ortho-trifluoromethoxy group with a para-bromo substituent creates a unique electronic environment that governs both cross-coupling regioselectivity and downstream biological properties. The -OCF₃ group confers metabolic resilience not found in methoxy or -CF₃ analogs, while the ortho-chloro substituent modulates amine basicity and influences subsequent N-arylation efficiency [1]. Generic substitution with a non-fluorinated or differently halogenated analog would lead to divergent pharmacokinetic profiles or synthetic outcomes, rendering this specific compound irreplaceable in target-focused synthesis [2].

Simpler anilines lack –OCF₃: 4-Bromo-3-chloroaniline or 2-(trifluoromethoxy)aniline do not replicate the combined lipophilicity and metabolic stability profile.
Absence of ortho-chloro alters reactivity: Amine basicity and N-arylation efficiency shift without the meta-chloro substituent, affecting synthetic outcomes.
Non-brominated analogs limit diversification: Compounds lacking the para-bromo handle cannot support sequential chemoselective cross-coupling strategies.

Comparative Evidence for 4-Bromo-3-chloro-2-(trifluoromethoxy)aniline


Enhanced Lipophilicity and Membrane Permeability

The introduction of the -OCF₃ group substantially increases lipophilicity compared to non-fluorinated analogs. While 4-bromo-3-chloroaniline (CAS 21402-26-6) exhibits a predicted logP of approximately 2.7, the target compound 4-bromo-3-chloro-2-(trifluoromethoxy)aniline is estimated to have a logP of 3.5–3.8, representing a >0.8 log unit increase. This elevated logP correlates with improved passive membrane permeability and potential blood–brain barrier penetration, a critical parameter for CNS-targeted drug candidates .

Lipophilicity (LogP)
Class-level
Target: est. 3.5–3.8
Comparator: ~2.7
ΔLogP ≈ +0.8 to +1.1
Supports membrane permeability screening context
Predicted values; experimental confirmation advised
Medicinal Chemistry Physicochemical Property Drug Design

OCF₃ Metabolic Stability

In vivo rat metabolism studies of 4-trifluoromethoxyaniline demonstrate that the -OCF₃ substituent remains intact, with no evidence of O-detrifluoromethylation observed in urinary metabolites [1]. This contrasts sharply with the metabolic fate of 4-trifluoromethylaniline, which undergoes significant oxidative defluorination to form N-oxanilic acids. The presence of the -OCF₃ group in 4-bromo-3-chloro-2-(trifluoromethoxy)aniline therefore confers a predictable metabolic stability advantage, reducing the formation of reactive metabolites and potential toxicity liabilities.

Metabolic Stability
Reported
–OCF₃ remained intact in rat urine; no O‑detrifluoromethylation observed, unlike CF₃ analog which formed N‑oxanilic acids.
Supports metabolic stability screening context
In vivo rat model; class-level inference from 4‑trifluoromethoxyaniline
Drug Metabolism Pharmacokinetics Medicinal Chemistry

OCF₃-Directed Regioselective Metalation

The ortho-trifluoromethoxy group in N-protected anilines exerts a strong directing effect in metalation reactions. Studies on 2-(trifluoromethoxy)aniline derivatives show that lithiation occurs regioselectively at the position ortho to the -OCF₃ group, a reactivity pattern that differs from methoxy or chloro substituents [1]. For 4-bromo-3-chloro-2-(trifluoromethoxy)aniline, this implies that the C-6 position (adjacent to -OCF₃) is uniquely activated for electrophilic trapping, providing a distinct functionalization handle not available in 4-bromo-3-chloroaniline or 4-bromo-2-(trifluoromethoxy)aniline (where -OCF₃ is meta or para).

Regioselective Metalation
Reported
Lithiation directed ortho to –OCF₃; C‑6 position activated under N‑Boc protection, enabling selective electrophilic trapping.
Enables late‑stage C–H diversification strategy
Class‑level from 2‑(trifluoromethoxy)aniline studies; LDA/t‑BuLi, THF, –78 °C
Synthetic Methodology C–H Functionalization Organometallic Chemistry

Orthogonal Halogen Reactivity for Cross-Coupling

The presence of bromine (para) and chlorine (meta) on the same ring provides two distinct sites for sequential palladium-catalyzed cross-coupling reactions. Bromine is significantly more reactive than chlorine in oxidative addition, allowing for chemoselective Suzuki-Miyaura or Buchwald-Hartwig coupling at the para position while leaving the meta-chloro substituent intact for subsequent functionalization [1]. In contrast, 4-chloro-2-(trifluoromethoxy)aniline lacks a bromine handle, limiting its utility in orthogonal coupling strategies. Similarly, 4-bromo-2-(trifluoromethoxy)aniline places the bromine para but lacks the second halogen for later diversification.

Orthogonal Halogen Reactivity
Class-level
Para‑Br undergoes selective oxidative addition over meta‑Cl under mild Pd catalysis, enabling sequential Suzuki‑Miyaura / Buchwald‑Hartwig couplings.
Supports step‑economical library synthesis
Class‑level reactivity; verify with chosen catalytic system
Synthetic Chemistry Cross-Coupling Building Block

Amine Basicity Modulation

The combined electron-withdrawing effects of the -OCF₃, -Br, and -Cl substituents significantly reduce the pKa of the aniline nitrogen compared to simpler anilines. While 4-bromo-3-chloroaniline has a predicted pKa of approximately 3.5–4.0, the target compound is estimated to have a pKa below 3.0 due to the strong inductive effect of the ortho-OCF₃ group. This reduced basicity enhances metabolic stability by decreasing N-oxidation and improves the compound's suitability as a less-basic amine component in drug-like molecules [1].

Amine Basicity (pKa)
Class-level
Target: predicted pKa Comparator: ~3.8
ΔpKa ≈ –0.8 to –1.0
Reduced basicity may benefit ADME profile
Predicted values; confirm experimentally
Physical Organic Chemistry Medicinal Chemistry pKa

Halogen Bonding Potential

The bromine atom at the para position of 4-bromo-3-chloro-2-(trifluoromethoxy)aniline exhibits a σ-hole that can engage in halogen bonding with Lewis bases (e.g., backbone carbonyls in proteins). This non-covalent interaction is stronger and more directional than typical hydrophobic contacts, offering a potential advantage in target binding affinity. SAR studies in related halogenated aniline series have shown that bromine substitution can contribute up to a 10-fold increase in binding potency compared to chlorine or hydrogen at the same position [1].

Halogen Bonding Potential
Class-level
Para‑Br σ‑hole capable of directional halogen bonding with Lewis bases; stronger interaction than typical hydrophobic contacts.
May support ligand efficiency optimization
Class‑level observation; validate in target binding assays
Medicinal Chemistry Molecular Recognition Halogen Bonding

Key Applications of 4-Bromo-3-chloro-2-(trifluoromethoxy)aniline


CNS Drug Discovery: Enhanced Brain Penetration

The elevated logP (estimated 3.5–3.8) and metabolic stability of the -OCF₃ group make this aniline an ideal intermediate for synthesizing CNS-penetrant kinase inhibitors, GPCR ligands, or ion channel modulators. Its reduced amine basicity (pKa <3.0) minimizes P-gp efflux and hERG liability, while the ortho-OCF₃ group provides a unique vector for exploring hydrophobic subpockets in target binding sites [1].

Library Synthesis via Sequential Cross-Coupling

The orthogonal reactivity of the para-bromo and meta-chloro substituents enables efficient, one-pot sequential cross-coupling strategies. For example, a Suzuki-Miyaura coupling at the para position can be followed by a Buchwald-Hartwig amination at the meta position after bromine-to-iodine exchange, allowing rapid generation of diverse biaryl or N-aryl derivatives for SAR exploration [1].

Agrochemical Lead Optimization for Persistence

The -OCF₃ group confers resistance to metabolic degradation in both plants and soil microorganisms, a property validated in the development of trifluoromethoxy-containing herbicides and fungicides. 4-Bromo-3-chloro-2-(trifluoromethoxy)aniline can serve as a key building block for next-generation crop protection agents with extended field half-lives and reduced application rates [1].

Fluorinated Liquid Crystals and Materials

Trifluoromethoxy-substituted anilines are valuable precursors for liquid crystalline materials due to the strong dipole moment and low polarizability of the -OCF₃ group. This compound can be elaborated into mesogenic esters or amides with enhanced dielectric anisotropy, useful for high-performance LCDs or organic electronic devices [1].

Application
Selection Property
Validation Focus
CNS penetrant compound research
Enhanced lipophilicity and metabolic stability
Permeability and metabolite profiling
Sequential cross‑coupling library synthesis
Orthogonal halogen reactivity
Chemoselectivity and coupling efficiency
Agrochemical scaffold persistence
Metabolic resilience of –OCF₃
Soil/plant metabolic half-life studies
Fluorinated liquid crystal intermediates
Dipole moment and dielectric anisotropy
Mesogenic property screening
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